molecular formula C19H21FN2OS B11599408 2-(Benzylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

2-(Benzylsulfanyl)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B11599408
M. Wt: 344.4 g/mol
InChI Key: AXNYPKWVZNJZAT-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a synthetic organic compound that features a benzylsulfanyl group and a fluorophenyl-substituted piperazine moiety. Compounds with such structures are often investigated for their potential pharmacological activities, including their roles as receptor ligands or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps:

    Formation of the Benzylsulfanyl Intermediate: This can be achieved by reacting benzyl chloride with sodium sulfide under basic conditions.

    Piperazine Derivative Synthesis: The piperazine ring can be functionalized with a fluorophenyl group through nucleophilic aromatic substitution.

    Coupling Reaction: The final step involves coupling the benzylsulfanyl intermediate with the fluorophenyl-substituted piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo various substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Ligand Design: Used in the design of ligands for metal complexes.

    Synthetic Intermediates: Employed as intermediates in the synthesis of more complex molecules.

Biology

    Receptor Studies: Investigated for binding to various biological receptors.

    Enzyme Inhibition: Studied for potential enzyme inhibitory activities.

Medicine

    Pharmacological Research: Explored for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, altering their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(BENZYLSULFANYL)-1-[4-(2-CHLOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    2-(BENZYLSULFANYL)-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE: Similar structure with a methoxyphenyl group.

Uniqueness

The presence of the fluorophenyl group in 2-(BENZYLSULFANYL)-1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and pharmacokinetic profile.

Properties

Molecular Formula

C19H21FN2OS

Molecular Weight

344.4 g/mol

IUPAC Name

2-benzylsulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C19H21FN2OS/c20-17-8-4-5-9-18(17)21-10-12-22(13-11-21)19(23)15-24-14-16-6-2-1-3-7-16/h1-9H,10-15H2

InChI Key

AXNYPKWVZNJZAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSCC3=CC=CC=C3

Origin of Product

United States

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